molecular formula C30H46NNaO7P B12414273 Fosinopril-d5 (sodium)

Fosinopril-d5 (sodium)

Cat. No.: B12414273
M. Wt: 591.7 g/mol
InChI Key: NIDZYXQFQSHBTG-JAFRFSFDSA-N
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Description

Fosinopril-d5 (sodium) is a deuterated form of fosinopril sodium, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the body to its active form, fosinoprilat, which inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fosinopril-d5 (sodium) involves the incorporation of deuterium atoms into the fosinopril molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve the esterification of a phosphinic acid derivative with a deuterated alcohol, followed by the formation of the sodium salt .

Industrial Production Methods

Industrial production of fosinopril-d5 (sodium) follows similar principles as the laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated starting materials and solvents is crucial to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Fosinopril-d5 (sodium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fosinopril-d5 (sodium) is used extensively in scientific research due to its deuterated nature, which provides several advantages:

Mechanism of Action

Fosinopril-d5 (sodium) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. The active form, fosinoprilat, binds to the active site of ACE, blocking its activity. This results in decreased levels of angiotensin II and aldosterone, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fosinopril-d5 (sodium) is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Unlike other ACE inhibitors, fosinopril is a phosphonate-containing prodrug, which offers distinct pharmacological advantages .

Properties

Molecular Formula

C30H46NNaO7P

Molecular Weight

591.7 g/mol

InChI

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/t25-,26+,30?,39?;/m1./s1/i5D,7D,8D,13D,14D;

InChI Key

NIDZYXQFQSHBTG-JAFRFSFDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)O)C3CCCCC3)OC(C(C)C)OC(=O)CC)[2H])[2H].[Na]

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3.[Na]

Origin of Product

United States

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